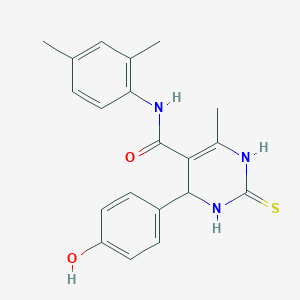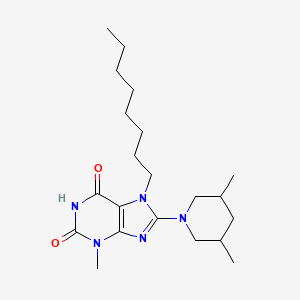![molecular formula C13H18ClNO B2762084 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197062-67-0](/img/structure/B2762084.png)
5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,2-dihydrospiro[indole-3,4’-oxane]” is a spiro-heterocyclic compound . Spiroindole and spirooxindole scaffolds are very important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets and have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .
Synthesis Analysis
While specific synthesis methods for “5-Methyl-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” were not found, spiroindole and spirooxindole scaffolds have been the focus of novel synthetic procedures in organic chemistry for over a century . These procedures are useful in creating new therapeutic agents .Molecular Structure Analysis
The molecular structure of “1,2-dihydrospiro[indole-3,4’-oxane]” is complex, with a spirocycle fused at the C2 or C3 of the oxindole moiety . These structures are known as the central skeletons of many alkaloids with potential pharmaceutical activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-dihydrospiro[indole-3,4’-oxane]” include a molecular weight of 189.26, a melting point of 97-100 degrees Celsius, and it appears as a powder .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research on compounds like 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride often involves exploring synthetic routes and characterizing the chemical structures of these compounds. For example, studies have detailed the formation of dihydrohydroxyspiro[1,2]oxazines from reactions involving Fischer's base and isonitroso compounds, emphasizing the nuanced control over diastereoisomer ratios and providing insights into reaction mechanisms (Christie, Agyako, Mitchell, & Lyčka, 1996). Additionally, research into the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane showcases the intricate interplay between substrates and catalysts, leading to diverse product profiles and shedding light on carbocation chemistry (Adam & Crämer, 1987).
Photochromic Properties and Applications
Spiro[indoline-oxazine] derivatives, closely related to the 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride structure, have been studied for their photochromic properties. These studies compare the photodegradation of spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives, identifying key differences in their degradation mechanisms and potential applications in materials science (Baillet, Giusti, & Guglielmetti, 1993). Such research is crucial for developing new materials with tailored optical properties.
Anticonvulsant Activity
Investigations into the biological activities of spirocondensed indole derivatives, including those structurally similar to 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride, have revealed their potential anticonvulsant properties. Studies have synthesized new spiro-condensed indoles and explored their structure-activity relationships, uncovering promising leads for the development of novel anticonvulsant agents (Pogosyan, Grigoryan, & Paronikyan, 2011).
Molecular Electronics and Corrosion Inhibition
Research into spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has demonstrated their efficacy as corrosion inhibitors, highlighting a novel application area for spiro compounds. These studies utilize both experimental and theoretical approaches to elucidate the mechanisms of corrosion inhibition, offering insights into the protective capabilities of these molecules in industrial contexts (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-12-11(8-10)13(9-14-12)4-6-15-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARRWGLKHLCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2762001.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)
![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)
![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)
![Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B2762010.png)
![5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2762011.png)
![3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B2762012.png)
![1-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2762013.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2762014.png)

![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)

